molecular formula C13H18O2 B1584362 7-Phenylheptanoic acid CAS No. 40228-90-8

7-Phenylheptanoic acid

Cat. No. B1584362
CAS RN: 40228-90-8
M. Wt: 206.28 g/mol
InChI Key: ZVSXKFNTWOIGJI-UHFFFAOYSA-N
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Description

7-Phenylheptanoic acid is a chemical compound with the molecular formula C13H18O2 . It has an average mass of 206.281 Da and a monoisotopic mass of 206.130676 Da . This compound is used in the process to make amino acid derivatives .


Molecular Structure Analysis

The molecular structure of 7-Phenylheptanoic acid consists of a seven-carbon chain (heptanoic acid) with a phenyl group attached to the seventh carbon . The phenyl group is a functional group comprised of six carbon atoms attached in a planar cyclic arrangement, resembling a hexagon. This structure can be represented in 2D or 3D molecular models .


Physical And Chemical Properties Analysis

7-Phenylheptanoic acid has a density of 1.0±0.1 g/cm³, a boiling point of 356.5±21.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.5±3.0 kJ/mol and a flash point of 253.5±17.2 °C . The compound has a refractive index of 1.519 and a molar refractivity of 60.5±0.3 cm³ .

Scientific Research Applications

  • Chemistry

    • Application : 7-Phenylheptanoic acid is used in the process to make amino acid derivatives .
  • Thermophysical Properties

    • Application : 7-Phenylheptanoic acid is studied for its thermophysical properties .
    • Methods of Application : These properties are evaluated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results or Outcomes : The properties covered include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, and enthalpy .

Safety And Hazards

When handling 7-Phenylheptanoic acid, it’s recommended to do so in a well-ventilated place and wear suitable protective clothing to avoid contact with skin and eyes . It’s also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

7-phenylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSXKFNTWOIGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334519
Record name 7-Phenylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Phenylheptanoic acid

CAS RN

40228-90-8
Record name 7-Phenylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Phenylheptanoic acid was prepared from E-7-phenylhept-4-enoic acid by hydrogenation at 40 psi using 5% palladium on carbon as the catalyst. Quantitative conversion of the alkene to the alkane was observed by thin layer chromatographic analysis. The product acid was purified by chromatography on silica gel and fully characterized by spectroscopic methods (infrared and nuclear magnetic resonance) and combustion analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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